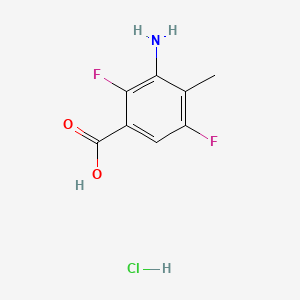![molecular formula C13H17NO2S B13587791 1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)
1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine is a compound with the molecular formula C10H13NO2S It is known for its unique structural features, which include a cyclopropyl group attached to a methanesulfonylphenyl moiety
Métodos De Preparación
The synthesis of 1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine typically involves the following steps:
Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or sodium hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3-Methanesulfonylphenyl)cyclopropan-1-amine: This compound has a similar structure but differs in the position of the methanesulfonyl group.
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: This compound shares the cyclopropyl and methanesulfonylphenyl moieties but lacks the additional cyclopropyl group.
Propiedades
Fórmula molecular |
C13H17NO2S |
|---|---|
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
1-[1-(4-methylsulfonylphenyl)cyclopropyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H17NO2S/c1-17(15,16)11-4-2-10(3-5-11)12(6-7-12)13(14)8-9-13/h2-5H,6-9,14H2,1H3 |
Clave InChI |
CCVVMPQUPOZBNF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C3(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
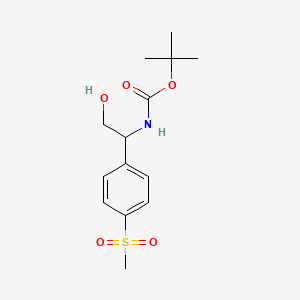
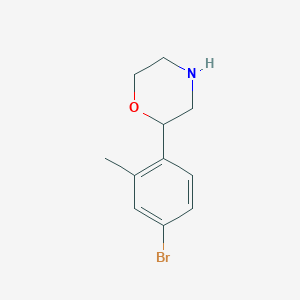


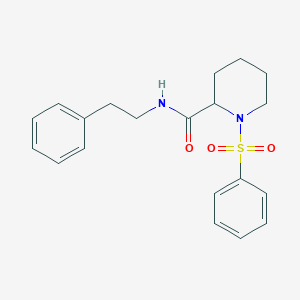

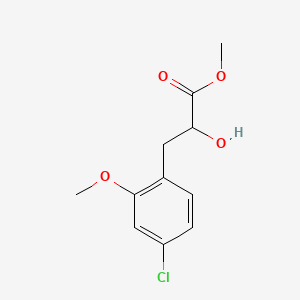

![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
